2,3',4-Trichlorobiphenyl

Descripción general

Descripción

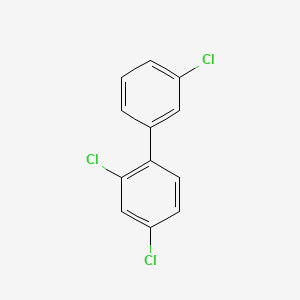

2,3’,4-Trichlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of biphenyl molecules with chlorine atoms attached at various positions. This compound is characterized by the presence of chlorine atoms at the 2, 3, and 4 positions on one of the benzene rings. Polychlorinated biphenyls were widely used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to significant regulatory restrictions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4-Trichlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3’,4-Trichlorobiphenyl, was historically achieved through batch chlorination processes. These processes involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the desired chlorinated products. Due to environmental concerns, the production of polychlorinated biphenyls has been largely discontinued .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The chlorine substituents on the biphenyl rings act as electron-withdrawing groups, directing electrophilic attack to specific positions. Key reactions include:

-

Chlorination : Further substitution occurs preferentially at positions para or ortho to existing chlorine atoms, depending on steric and electronic factors.

-

Nitration : Nitro groups may substitute at less hindered positions, though reactivity is reduced compared to non-chlorinated biphenyls due to deactivation of the aromatic rings.

Table 1: Reactivity Trends in Electrophilic Substitution

| Reaction Type | Preferred Position | Rate (Relative to Biphenyl) |

|---|---|---|

| Chlorination | Para to Cl | 0.2–0.5× |

| Nitration | Ortho/Meta to Cl | 0.1–0.3× |

OH Radical-Initiated Atmospheric Oxidation

2,3',4-Trichlorobiphenyl undergoes oxidation via hydroxyl (OH) radicals, a key atmospheric degradation pathway :

-

OH Addition : OH radicals add to the biphenyl ring, forming hydroxylated intermediates.

-

Reaction with O₂ : The adduct reacts with O₂ to generate peroxy radicals, which cyclize into bicyclic intermediates.

-

Ring Cleavage : Subsequent reactions lead to benzene ring breaking, producing aldehydes, ketones, or dicarbonyl compounds.

Key Kinetic Data :

-

Rate Constant :

-

Atmospheric Lifetime : ~9.3 days at 298 K

Table 2: Major Oxidation Products

| Product Type | Example Compounds | Formation Pathway |

|---|---|---|

| Hydroxylated PCBs | 2,3',4-Trichloro-4'-OH-Biphenyl | OH addition + H abstraction |

| Ring-Cleavage Products | Chlorinated aldehydes | O₂ addition + fragmentation |

Reductive Dechlorination

Under anaerobic conditions, microbial or chemical reductive dechlorination may occur, though specific data for this compound is limited. General trends for PCBs suggest:

-

Preferential Chlorine Removal : Meta and para chlorines are typically removed before ortho positions.

-

Byproducts : Less chlorinated biphenyls (e.g., dichlorobiphenyls).

Thermal Decomposition

At elevated temperatures (~300–500°C), this compound may decompose via:

-

Dechlorination : Release of HCl gas.

-

Formation of Dioxins : Potential generation of polychlorinated dibenzofurans (PCDFs) under incomplete combustion.

Table 3: Thermal Degradation Byproducts

| Temperature Range (°C) | Major Byproducts |

|---|---|

| 300–400 | Dichlorobiphenyls, HCl |

| >400 | PCDFs, chlorinated benzenes |

Photolytic Degradation

UV irradiation in the presence of sensitizers (e.g., TiO₂) can induce:

-

Dechlorination : Loss of chlorine atoms.

-

Ring Hydroxylation : Formation of hydroxylated derivatives.

Aplicaciones Científicas De Investigación

2,3’,4-Trichlorobiphenyl has been extensively studied in various scientific fields:

Mecanismo De Acción

2,3’,4-Trichlorobiphenyl exerts its effects through several mechanisms:

Activation of Aryl Hydrocarbon Receptor: Binds to the aryl hydrocarbon receptor, leading to the activation of phase I and II xenobiotic metabolizing enzymes, such as cytochrome P450.

Disruption of Endocrine Function: Acts as an endocrine disruptor by interfering with hormone signaling pathways.

Cell Cycle Regulation: Involved in the regulation of cell cycle processes, potentially leading to toxic effects.

Comparación Con Compuestos Similares

- 2,3,4,5-Tetrachlorobiphenyl

- 2,4,4’-Trichlorobiphenyl

- 3,3’,4-Trichlorobiphenyl

Comparison: 2,3’,4-Trichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other polychlorinated biphenyls, it may exhibit different environmental persistence, bioaccumulation potential, and toxicological profiles .

Actividad Biológica

2,3',4-Trichlorobiphenyl (PCB 28) is one of the many polychlorinated biphenyls (PCBs) that have raised concerns due to their environmental persistence and potential biological effects. This compound has been extensively studied for its biological activity, particularly in relation to endocrine disruption, toxicological impacts, and metabolic pathways. This article synthesizes current research findings, case studies, and biochemical analyses related to the biological activity of this compound.

This compound is a chlorinated biphenyl with three chlorine atoms attached to its biphenyl structure. It is characterized by its stability in the environment, which contributes to bioaccumulation in aquatic and terrestrial organisms. The compound's chemical formula is .

| Property | Value |

|---|---|

| Molecular Weight | 256.54 g/mol |

| Boiling Point | 305 °C |

| Melting Point | 70-72 °C |

| Solubility | Low solubility in water |

Endocrine Disruption

Research indicates that this compound acts as an endocrine disruptor , primarily targeting estrogen receptors. Studies have shown that exposure to this compound can lead to alterations in hormone signaling pathways, affecting reproductive health and metabolic processes .

Case Study: Insulin Release

In vitro studies using RINm5F insulinoma cells demonstrated that exposure to dechlorinated products of Aroclors containing PCB 28 led to increased insulin release. This effect was comparable to that observed with non-dechlorinated Aroclors, indicating a potential role in metabolic dysregulation .

Toxicological Effects

The toxicological profile of this compound includes various adverse effects on liver function, neurotoxicity, and immunotoxicity. Animal studies have shown that at higher doses, the compound can cause significant liver damage and oxidative stress due to its interaction with cytochrome P450 enzymes .

Table 2: Toxicological Effects Observed in Animal Models

| Dose Level (mg/kg) | Observed Effects |

|---|---|

| Low (1-10) | Mild oxidative stress; enzyme induction |

| Moderate (10-50) | Liver damage; altered gene expression |

| High (>50) | Neurotoxicity; immunotoxicity; carcinogenic potential |

Metabolic Pathways

This compound undergoes metabolic transformations primarily through cytochrome P450-mediated pathways. The oxidative dechlorination process results in the formation of hydroxylated metabolites such as 3-OH-CB15, which can exert additional biological effects .

The mechanism by which this compound exerts its biological effects involves binding to the aryl hydrocarbon receptor (AhR). This interaction leads to the activation of various genes involved in xenobiotic metabolism and oxidative stress responses .

Environmental Impact and Bioaccumulation

Due to its stability and lipophilicity, this compound is prone to bioaccumulation in the food chain. This accumulation poses risks not only to wildlife but also to human health through dietary exposure.

Table 3: Bioaccumulation Factors for PCBs

| Organism Type | Bioaccumulation Factor (BAF) |

|---|---|

| Fish | Up to 10^6 |

| Aquatic Invertebrates | Up to 10^5 |

| Terrestrial Mammals | Up to 10^4 |

Propiedades

IUPAC Name |

2,4-dichloro-1-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-3-1-2-8(6-9)11-5-4-10(14)7-12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBZAULFUPBZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074181 | |

| Record name | 2,3',4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55712-37-3 | |

| Record name | 2,3',4-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055712373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R1YUR0FC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the main finding of the research paper concerning 2,3',4-Trichlorobiphenyl?

A1: The research paper primarily focuses on the broader toxicity of polychlorinated biphenyls (PCBs) and does not specifically investigate this compound in isolation. The abstract mentions this compound as one of the four PCB congeners tested, but the primary focus of the research is on the more toxic PCB52 and its metabolites. The study found that PCB52 and its metabolites were cytotoxic to both rat glioma cells (C6 cells) and primary mouse glial cells, suggesting potential neurotoxic effects. [] This research highlights the importance of studying the structure-dependent toxicity of PCBs and their potential role in neurodegenerative disorders.

Q2: How does the structure of PCBs, including this compound, relate to their toxicity?

A2: While the research abstract doesn't delve into the specific structure-activity relationships of this compound, it does highlight that different PCB congeners exhibit varying degrees of toxicity. The study found that PCB52 (2,2’,5,5’-tetrachlorobiphenyl) and its metabolites were significantly more toxic than other tested congeners, including this compound. [] This difference in toxicity among PCB congeners suggests that the number and position of chlorine atoms on the biphenyl rings play a crucial role in determining their biological activity and potential for toxicity. Further research is needed to elucidate the specific structural features of this compound and their contribution to its overall toxicity profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.